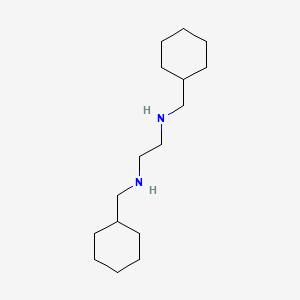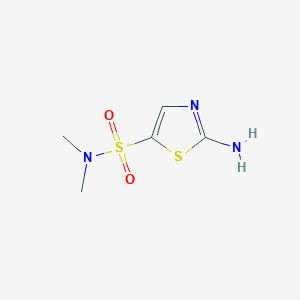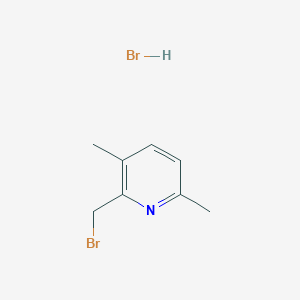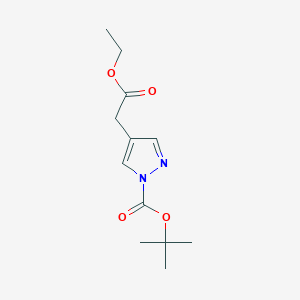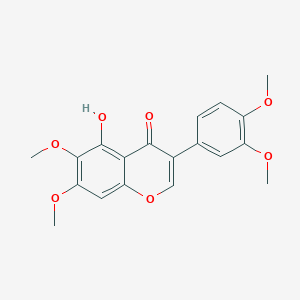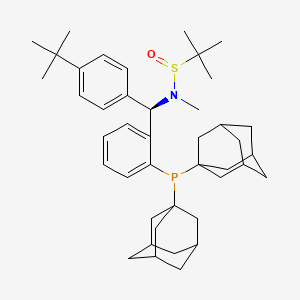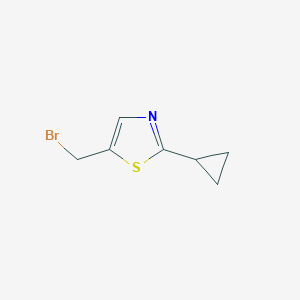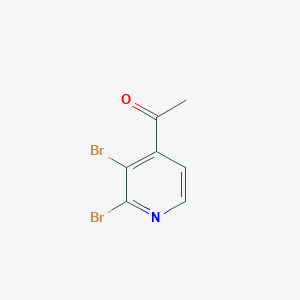
1-(2,3-Dibromopyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dibromopyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyridine ring and an ethanone group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopyridin-4-yl)ethanone typically involves the bromination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 4-acetylpyridine using bromine or a bromine source under controlled conditions to achieve selective bromination at the 2 and 3 positions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(2,3-Dibromopyridin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other oxidized or reduced forms of the compound.
Coupling Reactions: Products are more complex organic molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.
科学研究应用
1-(2,3-Dibromopyridin-4-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(2,3-Dibromopyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of certain receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function.
相似化合物的比较
1-(2,3-Dibromopyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dibromopyridin-4-yl)ethanone: This compound has bromine atoms at the 3 and 5 positions instead of the 2 and 3 positions. The difference in bromine substitution can lead to variations in reactivity and biological activity.
1-(2,4-Dibromopyridin-3-yl)ethanone: This compound has bromine atoms at the 2 and 4 positions. The positional isomerism can result in different chemical and physical properties.
1-(2-Bromopyridin-4-yl)ethanone: This compound has only one bromine atom at the 2 position
属性
分子式 |
C7H5Br2NO |
|---|---|
分子量 |
278.93 g/mol |
IUPAC 名称 |
1-(2,3-dibromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
InChI 键 |
QTFSVJDMKXNLJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=NC=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


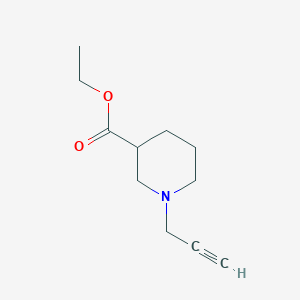
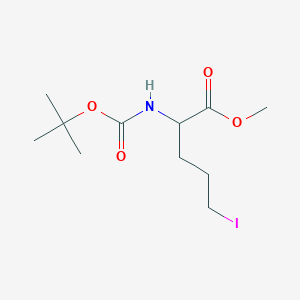
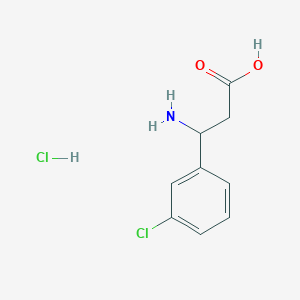
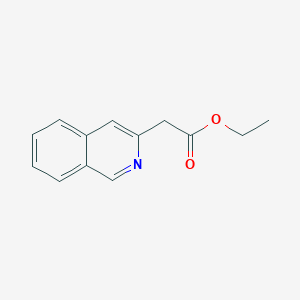
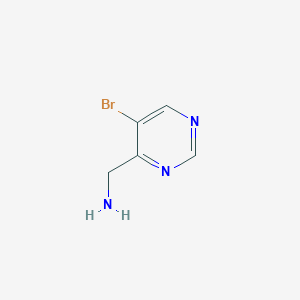
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
